4-(4-Formylphenyl)-N,N-dimethylbenzamide

Description

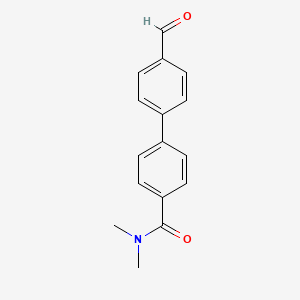

4-(4-Formylphenyl)-N,N-dimethylbenzamide is a benzamide derivative featuring an N,N-dimethylated amide group and a 4-formylphenyl substituent (Fig. 1). The formyl group (-CHO) at the para position of the phenyl ring confers unique reactivity, enabling applications in organic synthesis, such as forming Schiff bases or serving as a precursor for nucleophilic addition reactions.

Properties

IUPAC Name |

4-(4-formylphenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-17(2)16(19)15-9-7-14(8-10-15)13-5-3-12(11-18)4-6-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTMTLLYPBDCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001211880 | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-21-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formylphenyl)-N,N-dimethylbenzamide typically involves the formylation of N,N-dimethylbenzamide. One common method is the Vilsmeier-Haack reaction, where N,N-dimethylbenzamide reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Formylphenyl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the formyl group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: 4-(4-Carboxyphenyl)-N,N-dimethylbenzamide.

Reduction: 4-(4-Hydroxyphenyl)-N,N-dimethylbenzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

4-(4-Formylphenyl)-N,N-dimethylbenzamide serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo electrophilic substitution reactions makes it valuable for creating diverse derivatives that can enhance biological activity or improve material properties.

Biological Studies

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and modulation of cellular processes:

- Enzyme Inhibition : Research indicates that similar benzamide derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), suggesting that this compound may exhibit comparable inhibitory effects. This property is significant for developing therapeutic agents targeting metabolic pathways involved in cancer and other diseases .

- Cell Proliferation Modulation : Studies have shown that compounds with similar structures can affect cell growth and proliferation. For instance, benzamide derivatives have been explored as RET kinase inhibitors, which are critical in cancer therapies.

Industrial Applications

In industry, this compound is employed in the production of advanced materials such as polymers and coatings. Its reactive formyl group facilitates the formation of covalent bonds with various substrates, enhancing material properties like durability and chemical resistance.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure | Key Applications |

|---|---|---|

| 4-Formylphenylboronic acid | Structure | Used in organic synthesis and sensor development |

| 4-Formylphenyl-N-phenylcarbamate | Structure | Explored for biological activity and material science |

| 4-(4-Hydroxyphenyl)-N,N-dimethylbenzamide | Structure | Investigated for enzyme inhibition and therapeutic applications |

Case Studies

Several studies highlight the biological activity and industrial relevance of this compound:

- Antitumor Activity : A study demonstrated that certain benzamide derivatives exhibit significant antitumor effects in cancer models, indicating the potential of this compound class in oncology.

- Mechanistic Insights : Research involving benzamide riboside showed that it reduces NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to impaired cell growth. Such insights provide a framework for understanding how this compound interacts with similar pathways .

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogues of 4-(4-Formylphenyl)-N,N-Dimethylbenzamide

Key Observations:

- Electronic Effects : The formyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups (e.g., methyl in ) or mixed electronic profiles (e.g., nitro in ). This impacts reactivity in electrophilic substitution or condensation reactions.

- Synthetic Routes: The target compound’s synthesis may parallel methods for 4-amino-N,N-dimethylbenzamide (), where coupling reactions with acid chlorides or formylation agents (e.g., Vilsmeier-Haack) are employed.

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Key Observations:

Reactivity and Functionalization Potential

- Formyl Group Reactivity :

- The formyl group enables condensation reactions (e.g., with amines to form imines) or nucleophilic additions (e.g., Grignard reagents). This contrasts with bromo or nitro substituents (), which are less reactive toward nucleophiles but participate in cross-coupling reactions .

Biological Activity

4-(4-Formylphenyl)-N,N-dimethylbenzamide, also known by its CAS number 1393442-21-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , featuring a formyl group attached to a dimethylbenzamide structure. Its molecular structure is crucial for understanding its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been reported:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can lead to altered metabolic pathways. For instance, similar benzamide derivatives have been noted for their inhibitory effects on dihydrofolate reductase (DHFR), suggesting that this compound may exhibit comparable inhibitory properties .

- Cell Proliferation Modulation : Studies indicate that compounds with similar structures can influence cell proliferation. For example, benzamide derivatives have been explored as RET kinase inhibitors, which are crucial in cancer therapies . This suggests that this compound may also affect cell growth and proliferation.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound. Here are notable findings:

- Antitumor Activity : Research has indicated that certain benzamide derivatives exhibit antitumor effects. A study demonstrated the efficacy of a benzamide derivative in inhibiting tumor growth in specific cancer models, highlighting the potential of this class of compounds in oncology .

- Mechanistic Insights : A mechanistic study involving benzamide riboside showed that it reduced NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK). This reduction destabilizes DHFR, leading to impaired cell growth . Such insights may provide a framework for understanding how this compound interacts with similar pathways.

- Synthesis and Biological Evaluation : A series of novel benzamides were synthesized and evaluated for their biological activities, showing varying degrees of potency against specific targets such as RET kinase. These findings suggest that structural modifications can significantly influence biological outcomes .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.